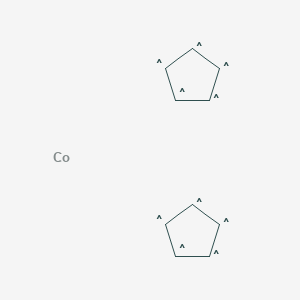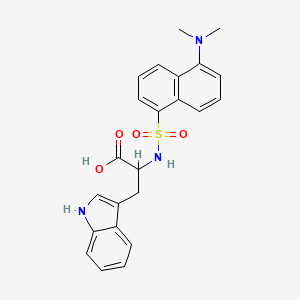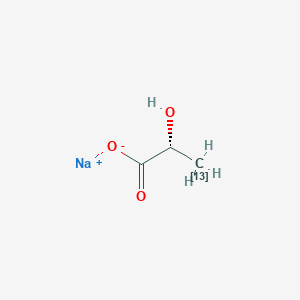
sodium;(2R)-2-hydroxy(313C)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(2R)-2-hydroxy(313C)propanoate, commonly known as sodium propionate, is the sodium salt of propionic acid. It is a white crystalline solid that is deliquescent in moist air. This compound is widely used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium propionate is typically synthesized by the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:
C2H5COOH+NaOH→C2H5COONa+H2O
This reaction is carried out under mild conditions, usually at room temperature .
Industrial Production Methods
In industrial settings, sodium propionate is produced by neutralizing propionic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The resulting solution is then evaporated to obtain crystalline sodium propionate .
Análisis De Reacciones Químicas
Types of Reactions
Sodium propionate undergoes several types of chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to propionic acid under specific conditions.
Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Corresponding metal propionates.
Aplicaciones Científicas De Investigación
Sodium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in cell culture media to inhibit bacterial growth.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Industry: Used as a preservative in food products, cosmetics, and pharmaceuticals
Mecanismo De Acción
The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of bacteria and fungi, leading to their inability to reproduce and survive. This is particularly effective in acidic environments, where the undissociated form of propionic acid can penetrate microbial cell membranes and interfere with intracellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.
Potassium propionate: Also used as a preservative with similar properties.
Uniqueness
Sodium propionate is unique in its high solubility in water and its effectiveness at lower concentrations compared to calcium and potassium propionates. This makes it particularly suitable for use in liquid formulations and applications where rapid dissolution is required .
Propiedades
Fórmula molecular |
C3H5NaO3 |
|---|---|
Peso molecular |
113.05 g/mol |
Nombre IUPAC |
sodium;(2R)-2-hydroxy(313C)propanoate |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1/i1+1; |
Clave InChI |
NGSFWBMYFKHRBD-MDBPNCOTSA-M |
SMILES isomérico |
[13CH3][C@H](C(=O)[O-])O.[Na+] |
SMILES canónico |
CC(C(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


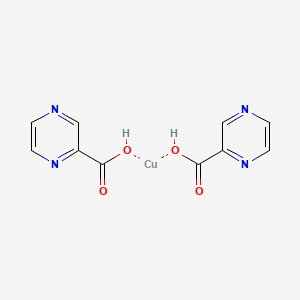



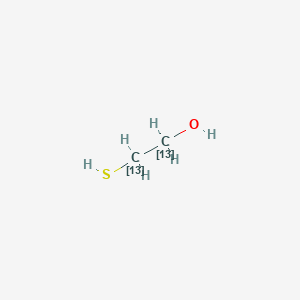

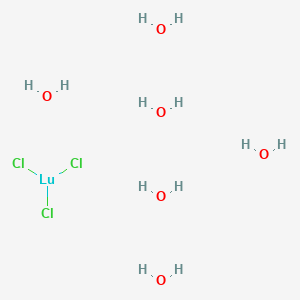
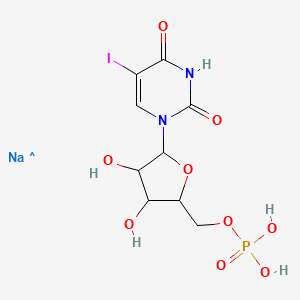
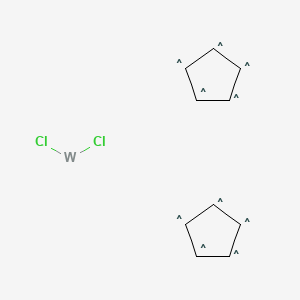
![(S)-1-{(S)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phos](/img/structure/B12060600.png)


